1,5-Bis(benzyloxy)pentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxypentoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFRUDFJELRDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Directed Transformations of 1,5 Bis Benzyloxy Pentane
Selective Deprotection Strategies of the Benzyloxy Groups
The cleavage of the benzyl (B1604629) ether linkage to regenerate the hydroxyl group is a fundamental transformation in synthetic chemistry. For 1,5-bis(benzyloxy)pentane, this involves the removal of one or both benzyl groups. The choice of method depends on the presence of other functional groups in the molecule and the desired selectivity.
Catalytic hydrogenation is a widely employed method for the deprotection of benzyl ethers due to its efficiency and the clean nature of its byproducts, which are typically toluene (B28343) and the deprotected alcohol. organic-chemistry.org The process involves the hydrogenolysis of the benzylic C-O bond in the presence of a metal catalyst and a hydrogen source.
Palladium on carbon (Pd/C) is the most common catalyst for this transformation. unive.it The reaction is typically carried out in solvents like ethanol (B145695) (EtOH), methanol (B129727) (MeOH), or tetrahydrofuran (B95107) (THF). atlanchimpharma.com The rate of debenzylation can be significantly influenced by the choice of solvent and the presence of acidic additives. atlanchimpharma.com For instance, using acetic acid (AcOH) as a solvent or additive can accelerate the reaction by protonating the ether oxygen, which facilitates cleavage. atlanchimpharma.com Other catalysts such as Raney Nickel (Raney-Ni) are also used, though they may require higher hydrogen pressures. unive.it
In complex syntheses, achieving chemoselectivity is crucial when other reducible functional groups are present. The reactivity of the Pd/C catalyst can be modulated by additives, sometimes referred to as catalyst poisons, such as amines or nitrogen-containing bases, to suppress the hydrogenolysis of benzyl ethers while allowing for the reduction of other functionalities. atlanchimpharma.com Conversely, transfer hydrogenation, which uses a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) instead of hydrogen gas, can be a milder alternative that may offer better compatibility with certain sensitive functional groups. organic-chemistry.org
Table 1: Common Catalytic Systems for Benzyl Ether Hydrogenolysis
| Catalyst | Hydrogen Source | Typical Solvents | Notes |
|---|---|---|---|
| 5-10% Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, THF, Acetic Acid | Most common and efficient method. unive.itatlanchimpharma.com |
| 20% Palladium Hydroxide on Carbon (Pearlman's Catalyst) | H₂ gas | Various | A more active catalyst, often used for stubborn debenzylations. atlanchimpharma.com |
| Raney Nickel (Raney-Ni) | H₂ gas | Ethanol | Often requires higher pressures compared to palladium catalysts. unive.it |
Benzyl ethers can be cleaved under acidic conditions, although this method is generally limited to substrates that can withstand strong acids. organic-chemistry.org The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or formation of a benzyl cation.
Lewis acids are particularly effective for this purpose and can offer different reactivity profiles compared to Brønsted acids. atlanchimpharma.com Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are commonly used for the cleavage of benzyl ethers. atlanchimpharma.com These reactions are often performed at low temperatures, such as -78 °C, to control reactivity and minimize side reactions. The cleavage is thought to proceed through the coordination of the Lewis acid to the ether oxygen, followed by an attack on the benzylic carbon. atlanchimpharma.com For instance, the complete debenzylation of a complex chromane (B1220400) derivative was achieved in high yield using a 1 M solution of BCl₃ in dichloromethane (B109758) (DCM) at -78 °C, a situation where catalytic hydrogenolysis led to undesired side reactions. atlanchimpharma.com
Table 2: Acidic Reagents for Benzyl Ether Cleavage
| Reagent | Type | Typical Conditions | Notes |
|---|---|---|---|
| Boron Trichloride (BCl₃) | Lewis Acid | Dichloromethane (DCM), -78 °C to rt | Effective for substrates sensitive to reduction. atlanchimpharma.com |
| Boron Tribromide (BBr₃) | Lewis Acid | Dichloromethane (DCM), low temp. | A very strong reagent, also used for cleaving methyl ethers. atlanchimpharma.com |
Beyond hydrogenation and acidolysis, several alternative methods exist for cleaving benzyl ethers, often developed to provide orthogonality and tolerance for sensitive functional groups.
Oxidative cleavage has emerged as a powerful strategy. While simple benzyl ethers are relatively stable to oxidation, certain reagents can facilitate their removal. A notable example is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mpg.de This method is particularly effective for p-methoxybenzyl (PMB) ethers but has been extended to simple benzyl ethers through visible-light-mediated photoredox catalysis. organic-chemistry.orgmpg.de This approach allows for the deprotection of benzyl ethers in the presence of functionalities that are sensitive to reduction, such as azides, alkenes, and alkynes, thereby rendering the benzyl group a temporary, rather than a terminal, protecting group. mpg.de
Another specialized technique involves the use of a nitroxyl (B88944) radical catalyst in the presence of a stoichiometric oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). This system enables the oxidative deprotection of benzyl groups at room temperature and is compatible with groups that are sensitive to hydrogenation. organic-chemistry.org
Table 3: Alternative Debenzylation Methodologies
| Method | Key Reagents | Conditions | Advantages |
|---|---|---|---|
| Visible-Light Photocatalysis | DDQ (catalytic or stoichiometric) | Visible light irradiation | High functional group tolerance (alkenes, alkynes, azides). mpg.de |
| Catalytic Oxidation | Nitroxyl radical, PIFA | Ambient temperature | Effective for substrates with hydrogenation-sensitive groups. organic-chemistry.org |
Functionalization Reactions of the Pentane (B18724) Backbone
The aliphatic pentane chain of this compound consists of methylene (B1212753) (CH₂) groups that are generally considered unreactive. However, modern synthetic methods allow for the selective functionalization of these C-H bonds.
The direct conversion of C-H bonds into carbon-carbon or carbon-heteroatom bonds is a primary goal in synthetic chemistry, as it offers a more atom-economical approach to molecular modification. researchgate.net Transition metal catalysis, particularly with palladium, has been instrumental in advancing this field. mdpi.com
For a linear alkane chain like the one in this compound, C-H activation can be challenging due to the similar reactivity of the various methylene C-H bonds. However, strategies have been developed for such transformations. For example, iron-catalyzed oxidations can preferentially oxidize tertiary C-H bonds, though for a linear chain, this would lead to a mixture of products. princeton.edu
More sophisticated palladium-catalyzed reactions, often using a directing group, can achieve high site selectivity. While this compound lacks an intrinsic directing group, intermolecular C-H functionalization reactions are known. For instance, palladium-catalyzed C-H olefination, acetoxylation, or iodination can be achieved on unactivated sp³ carbons. nih.gov Applying such methods to this compound would likely result in functionalization at the C2, C3, and C4 positions, with potential challenges in controlling the regioselectivity. The reaction mechanism often involves the formation of a metal-carbon bond, which can then undergo further transformation. mdpi.com
Introducing heteroatoms such as halogens, oxygen, or nitrogen into the pentane backbone requires the activation of a C-H bond. Following C-H activation by a transition metal catalyst, the resulting metal-carbon intermediate can be trapped with an electrophilic heteroatom source.
Alternatively, radical-based reactions can be employed. For example, free-radical halogenation with reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation could introduce bromine onto the pentane chain. This reaction typically exhibits some selectivity for secondary over primary C-H bonds but would likely produce a mixture of constitutional isomers.
A more controlled approach could involve an initial C-H oxidation to introduce a hydroxyl or carbonyl group, which then serves as a handle for further transformations. For instance, methods developed for the controlled oxidation of unactivated sp³ C-H bonds could be applied, followed by standard functional group interconversions to install the desired heteroatom. princeton.edu The compatibility of the benzyloxy groups with the specific reaction conditions would be a critical consideration in any such synthetic plan.
Chemical Modifications at Terminal Benzyloxy Positions
The most common and versatile method for the cleavage of the benzyl ethers in this compound is catalytic hydrogenolysis . This reaction is typically carried out under a hydrogen atmosphere in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The process is efficient and generally proceeds under mild conditions, affording 1,5-pentanediol (B104693) in high yields. The reaction involves the hydrogen-mediated cleavage of the carbon-oxygen bond at the benzylic position.
Another approach for the deprotection of the terminal benzyloxy groups is through oxidative cleavage . While less common for simple alkyl ethers like this compound compared to its application in carbohydrate chemistry, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other functional groups that are sensitive to reduction. More recent advancements have explored visible-light-mediated oxidative debenzylation, which can offer milder reaction conditions.
The use of Lewis acids provides an alternative route for the cleavage of benzyl ethers. Strong Lewis acids such as boron trichloride (BCl₃) or boron tribromide (BBr₃) can effectively cleave the ether linkage. This method is often employed when other acid-sensitive or reduction-sensitive groups are not present in the molecule.
The primary product of these debenzylation reactions is 1,5-pentanediol, a versatile difunctional molecule that can undergo a wide range of subsequent transformations. The terminal hydroxyl groups of 1,5-pentanediol can be converted into various other functional groups, including halides, esters, and ethers, allowing for the synthesis of a diverse array of 1,5-disubstituted pentane derivatives.
Below is a data table summarizing the common methods for the chemical modification of the terminal benzyloxy positions of this compound.
| Transformation | Reagents and Conditions | Product | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., Ethanol, Methanol) | 1,5-Pentanediol | Mild conditions, high yields, common industrial method. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1,5-Pentanediol | Useful when reductive methods are incompatible. |
| Lewis Acid Cleavage | Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃) | 1,5-Pentanediol | Effective but requires tolerance to strong Lewis acids. |
Table 1. Methods for Chemical Modification of Terminal Benzyloxy Positions
Detailed research findings on the specific application of these methods to this compound are often embedded within broader synthetic sequences where this compound serves as an intermediate. The yield and efficiency of these transformations are generally high, making this compound a useful precursor for the synthesis of various 1,5-disubstituted pentanes.
Role As a Synthetic Intermediate and Molecular Building Block
Precursor in Macrocyclic and Supramolecular Chemistry
The five-carbon backbone of 1,5-Bis(benzyloxy)pentane provides a flexible spacer element essential for the formation of large ring structures and organized molecular assemblies.
While direct use of this compound in siderophore mimicry is not extensively documented, its structural motifs are relevant to the synthesis of siderophore precursors. Siderophores are high-affinity iron-chelating compounds produced by microorganisms. The synthesis of N-hydroxy-N-succinylcadaverine (HSC), an intermediate in the biosynthesis of the siderophore desferrioxamine E, begins with 1-bromo-5-chloropentane. This starting material shares the same five-carbon chain that forms the backbone of this compound. In principle, this compound could be chemically modified to introduce the necessary functional groups for siderophore mimic synthesis, serving as a protected diamine or diol precursor.
The flexible pentane (B18724) chain of this compound makes it a candidate for the synthesis of ligands in metal-templated assemblies. After debenzylation to the corresponding diol, the terminal hydroxyl groups can be converted into various coordinating groups. The resulting ligand can then bind to a metal center, with the pentyl chain adopting a conformation that facilitates the formation of a specific supramolecular architecture. The metal ion acts as a template, organizing the flexible ligands into a defined three-dimensional structure.
Intermediate in Heterocyclic Compound Synthesis
This compound can be envisioned as a protected precursor to 1,5-pentanediol (B104693), which can be further oxidized to a 1,5-dicarbonyl compound. Such compounds are key starting materials for the synthesis of various heterocyclic rings.
The synthesis of pyrazoles and isoxazoles commonly involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) or hydroxylamine (B1172632) derivative, respectively. While this compound is not a direct precursor to a 1,3-dicarbonyl, functionalization of the pentane chain could lead to such intermediates. For example, introduction of carbonyl groups at the 2- and 4-positions of the pentane chain would yield a derivative of pentane-2,4-dione. The benzyloxy groups at the 1- and 5-positions would act as remote protecting groups that could be manipulated in subsequent synthetic steps. The core reaction for pyrazole (B372694) synthesis from a 1,3-diketone is the Knorr pyrazole synthesis. Similarly, isoxazoles can be formed from the reaction of 1,3-dicarbonyls with hydroxylamine.
| Heterocycle | Required Precursor | Reagent |
| Pyrazole | 1,3-Dicarbonyl | Hydrazine |
| Isoxazole | 1,3-Dicarbonyl | Hydroxylamine |
The Hantzsch pyridine (B92270) synthesis and its variations are classic methods for the formation of pyridine rings from 1,5-dicarbonyl compounds and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. youtube.comyoutube.comgoogle.com Oxidation of this compound at the benzylic positions could theoretically yield a 1,5-diketone, which could then undergo cyclization to form a pyridine ring. The general scheme involves the condensation of the 1,5-dicarbonyl compound with ammonia to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. baranlab.org
| Reaction | Reactants | Product |
| Pyridine Synthesis | 1,5-Diketone, Ammonia/Ammonium Acetate | Substituted Pyridine |
Scaffold for Bridged Aliphatic Systems
The five-carbon chain of this compound can serve as a flexible tether to create bridged aliphatic systems. By functionalizing the terminal ends of the chain (after deprotection of the benzyl (B1604629) ethers) and connecting them to other parts of a molecule, a bridged bicyclic or polycyclic structure can be formed. The length of the pentane bridge influences the strain and conformation of the resulting ring system, which can be a critical factor in designing molecules with specific shapes and biological activities.
This compound: A Versatile Component in Synthetic Chemistry
The organic compound this compound is a notable diether that serves as a valuable precursor and building block in various synthetic applications. Characterized by a central five-carbon aliphatic chain flanked by two benzyloxy groups, its chemical properties and reactivity are of significant interest in the field of organic synthesis.
Chemical and Physical Properties
This compound is typically a pale-yellow to yellow-brown liquid at room temperature. researchgate.net Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 53150-24-6 |
| Molecular Formula | C19H24O2 |
| Molecular Weight | 284.4 g/mol |
| Synonyms | 1,5-Dibenzyloxy-pentan, Benzene, 1,1'-[1,5-pentanediylbis(oxymethylene)]bis- |
This data is compiled from multiple sources. researchgate.netresearchgate.net
The utility of this compound in organic synthesis stems from its bifunctional nature, incorporating a flexible five-carbon spacer and two benzyl ether protecting groups.
Synthesis of Bicyclo[1.1.1]pentane (BCP) Core Structures
While the synthesis of Bicyclo[1.1.1]pentane (BCP) core structures is a significant area of research in medicinal chemistry, with BCPs serving as bioisosteres for aromatic rings, there is currently no direct scientific literature detailing the use of this compound as a direct precursor for the intramolecular construction of the BCP framework. acs.orgnih.govnih.govresearchgate.net The predominant routes to BCPs involve the manipulation of [1.1.1]propellane or the cyclization of appropriately substituted cyclobutane (B1203170) derivatives. chemrxiv.orgacs.orgnih.gov
Theoretically, an acyclic precursor like 1,5-pentanediol, which can be obtained from the debenzylation of this compound, could be envisioned as a starting point for a multi-step synthesis of a BCP derivative. However, such a synthetic pathway would require significant functional group manipulations to install the necessary reactive sites for the formation of the highly strained bicyclic system and is not a currently documented strategy.
Versatile Building Block in Retrosynthetic Analysis
In the strategic planning of organic syntheses, a process known as retrosynthetic analysis, this compound can be identified as a valuable five-carbon (C5) building block. Its structure allows for strategic disconnections in the design of more complex target molecules.
The core utility of this compound in retrosynthesis lies in the recognition of its embedded 1,5-pentanediol unit, where the hydroxyl groups are protected as benzyl ethers. The benzyl ether linkage is a common and versatile protecting group in organic synthesis, stable to a wide range of reaction conditions but readily cleaved by methods such as catalytic hydrogenation.
Key Retrosynthetic Disconnections:
C-O Bond Disconnection: The most common retrosynthetic approach for ethers is the disconnection of the carbon-oxygen bond. In the case of this compound, this leads back to 1,5-pentanediol and benzyl bromide or a related benzylating agent. This strategy is particularly useful when the target molecule contains a 1,5-diol or related functionality that requires protection during the synthetic sequence.
Five-Carbon Synthon: For a target molecule containing a linear five-carbon chain with functional groups at the 1 and 5 positions, this compound can be considered a practical starting material. After the necessary synthetic transformations on other parts of the molecule, the terminal benzyloxy groups can be deprotected to reveal the hydroxyl functionalities for further reaction or as the final desired groups.
The application of this compound as a building block is particularly advantageous in multi-step syntheses where the introduction of a naked 1,5-pentanediol unit early on would be incompatible with subsequent reaction conditions. The protected nature of the hydroxyl groups in this compound allows for a broader range of chemical transformations to be performed on other parts of a molecule without affecting the diol moiety.
Applications in Advanced Materials Science
Polymer Chemistry and Engineering
In polymer science, the pentane (B18724) diether moiety is instrumental in designing monomers that impart specific structural features to the resulting polymers. The flexibility and defined length of the pentane spacer can be exploited to control chain packing, morphology, and the thermal properties of polymeric materials.
The fundamental structure of 1,5-Bis(benzyloxy)pentane can be adapted for monomer synthesis. While not directly polymerizable, its derivatives are valuable in creating monomers for advanced polymers. A notable example is the synthesis of 1,5-bis(N-carbazolyl)pentane (1,5-BNCP), a monomer derived by linking two carbazole (B46965) units with a pentane spacer. researchgate.netresearchgate.net Carbazole itself is a well-known electron-donating and hole-transporting molecule, frequently used in organic light-emitting diodes (OLEDs). researchgate.net
The synthesis of 1,5-BNCP involves reacting carbazole with 1,5-dibromopentane. researchgate.net This process modifies the carbazole molecule by introducing the saturated pentane spacer, which is crucial for defining the spatial relationship between the active carbazole units in the subsequent polymer. researchgate.net This strategic insertion of a flexible spacer is a key aspect of monomer design aimed at tuning the properties of the final polymer.
While this compound itself is not a diene for cyclopolymerization, its structural motif—a flexible spacer separating two functional ends—is relevant to polymerization strategies. In related systems, such as the oxidative polymerization of 1,5-bis(N-carbazolyl)pentane (1,5-BNCP), the pentane linker plays a critical role. The polymerization of 1,5-BNCP is typically carried out using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) in acetonitrile. researchgate.net During this process, the carbazole units polymerize, creating a polymer backbone where the pentane chains act as bridges between the polycarbazole segments. This structure prevents dense packing and influences the electronic interactions between the chromophores.
The inclusion of a pentane spacer has a profound impact on the morphology and structural characteristics of polymers. In poly[1,5-bis(N-carbazolyl)pentane], the saturated pentane linkage fixes the distance between the growing polymer chains, which in turn influences the π–π stacking interactions between the carbazole rings. researchgate.net This controlled spacing leads to distinct morphological and structural outcomes.
Research has shown that the pentane spacer in poly[1,5-BNCP] promotes the formation of a well-defined, tile-like compact morphology with a crystalline structure. researchgate.netresearchgate.net X-ray diffraction (XRD) studies of this polymer reveal specific diffraction patterns that can be attributed to the periodicity introduced by the pentane spacers and the π–π stacking of the carbazole units. researchgate.net The flexibility of the five-carbon chain allows for conformational arrangements that can lead to more ordered domains within the material. The length of the alkyl spacer, in general, affects the thermal properties of polymers; for instance, the glass transition temperature (Tg) often decreases as the number of methylene (B1212753) units in a flexible spacer increases. researchgate.net
Table 1: Structural Data for Poly[1,5-bis(N-carbazolyl)pentane]
| Property | Observation | Reference |
|---|---|---|
| Morphology | Tile-like, compact | researchgate.net |
| Structure | Crystalline | researchgate.net |
| XRD Peaks (2θ) | 24.2° (attributed to pentane spacers) and others related to π–π stacking | researchgate.net |
| Thermal Stability | High, with m.p. > 300 °C | researchgate.net |
Liquid Crystalline Materials Development
The architecture of this compound, featuring a flexible central spacer and rigid-like terminal groups, is highly relevant to the design of liquid crystals (LCs). Liquid crystals are materials that exhibit phases intermediate between solid crystals and isotropic liquids. colorado.edu Their properties are dictated by molecular shape, which often involves rigid cores and flexible tails. colorado.edu The pentane spacer can serve as the flexible component in such molecules.
While this compound is not itself mesogenic, it is a valuable precursor for synthesizing molecules that can exhibit liquid crystalline behavior. The terminal benzyl (B1604629) groups can be chemically modified to introduce reactive functionalities. For example, the aromatic rings can be functionalized to produce aldehydes, which are common starting materials for synthesizing mesogenic cores.
Pyrazoles, a class of five-membered heterocyclic compounds, are known to be components of some liquid crystalline materials. ekb.eg The synthesis of bis-pyrazoles can be achieved through reactions involving bis-aldehydes. A hypothetical synthetic route could involve the conversion of the terminal phenyl rings of this compound into aldehyde groups. The resulting pentane-linked bis-aldehyde could then react with reagents like hydrazine (B178648) and ethyl acetoacetate (B1235776) in a one-pot, three-component reaction to form a pentane-linked bis-pyrazole derivative. ekb.eg The final molecule, containing two pyrazole (B372694) rings connected by a flexible pentane spacer, would have the potential to exhibit mesogenic properties. A similar strategy has been used to synthesize pentane-linked bis(pyrazolo[5,1-b]quinazolines). researchgate.net
Metallomesogens are metal complexes that display liquid crystalline properties. researchgate.net Their design combines the structural features of organic liquid crystals with the unique electronic, magnetic, or catalytic properties of a metal center. beilstein-journals.orgresearchgate.net The molecular architecture of metallomesogens is crucial and often involves a central metal ion coordinated to organic ligands that possess the necessary shape anisotropy (e.g., rod-like or disc-like).
A key strategy in designing metallomesogens is the use of flexible chains to connect rigid, mesogenic ligands to a metal core. beilstein-journals.org This is where derivatives of this compound can play a role. The compound can be modified to create a bidentate ligand where the two coordinating sites are separated by the flexible pentamethyleneoxy spacer. For example, the terminal phenyl rings could be functionalized with chelating groups such as β-diketones or bipyridines.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,5-bis(N-carbazolyl)pentane (1,5-BNCP) |
| Carbazole |
| 1,5-dibromopentane |
| Ceric ammonium nitrate |
| Pyrazole |
| Hydrazine |
| Ethyl acetoacetate |
| Palladium(II) |
| Zinc(II) |
Organic Electronic Materials
Organic electronic materials are a cornerstone of modern display and photovoltaic technologies. The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic and physical properties. Key areas of development include hole-transporting materials (HTMs) and components for light-emitting systems, where the design of novel organic compounds is crucial for enhancing efficiency and stability.
Development of Hole-Transporting Molecules
Hole-transporting molecules are essential for the efficient operation of organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Their primary function is to facilitate the movement of positive charge carriers (holes) from the anode or the active layer to the emissive layer or the electrode. The design of effective HTMs often involves the incorporation of electron-rich aromatic cores, such as triphenylamine (B166846) or carbazole derivatives, which can be readily oxidized and support stable cationic species.
A critical aspect of HTM design is the incorporation of flexible linkers. These aliphatic or ether-containing chains can significantly influence the material's solubility, film-forming properties, and thermal stability. While the pentane chain in this compound represents a flexible alkyl linker, and the benzyloxy groups contain aromatic moieties, extensive searches of scientific databases and peer-reviewed journals have not yielded any studies where this compound itself has been utilized or investigated as a hole-transporting molecule. The existing body of research focuses on more complex molecular architectures where similar flexible units may be integrated into larger, electronically active systems.
Components for Light-Emitting Systems
In organic light-emitting systems, the chemical components are responsible for the generation and emission of light upon electrical excitation. The color, efficiency, and lifetime of an OLED are determined by the molecular structure of the emitter and the surrounding host materials. Research in this area is focused on designing molecules with high photoluminescence quantum yields, tunable emission wavelengths, and excellent thermal and photochemical stability.
The structure of this compound, consisting of a central pentane chain flanked by two benzyloxy groups, does not possess the extended π-conjugated system typically required for efficient light emission in the visible spectrum. Such systems are characterized by a network of alternating single and double bonds that delocalize electrons and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, there is no scientific literature reporting the use of this compound as a primary light-emitting component in OLEDs or other light-emitting systems.
Catalytic Applications Involving 1,5 Bis Benzyloxy Pentane Derivatives
Design of Ligands for Transition Metal Catalysis
The five-carbon chain of 1,5-bis(benzyloxy)pentane is an ideal linker for creating bidentate ligands, which can chelate to a metal center, thereby enhancing the stability and influencing the reactivity of the catalytic complex. Phosphine (B1218219) and benzimidazole-based functional groups are commonly incorporated to generate potent ligands for a variety of cross-coupling and other catalytic reactions.
Pentane-Bridged Bisphosphine Ligands and Their Catalytic Activity
Bisphosphine ligands are a cornerstone of homogeneous catalysis, valued for their ability to fine-tune the properties of transition metal catalysts. A key derivative that can be conceptually derived from the 1,5-disubstituted pentane (B18724) framework is 1,5-bis(diphenylphosphino)pentane (B1273038) (dpppe). In this ligand, the pentane chain acts as a flexible bridge between two diphenylphosphino groups.
The length and flexibility of the pentamethylene bridge in dpppe allow it to coordinate to a metal center, forming a stable chelate ring. The natural bite angle of this ligand, which is the P-Metal-P angle, is a critical parameter that influences the geometry and, consequently, the reactivity of the metal complex. For dpppe, the flexible five-carbon chain can accommodate a range of bite angles, making it a versatile ligand for various catalytic cycles.
Palladium complexes incorporating dpppe have demonstrated significant catalytic activity in a wide array of C-C and C-N bond-forming cross-coupling reactions. The electron-donating nature of the phosphine groups can facilitate the oxidative addition step in catalytic cycles, a crucial activation step for many substrates. The steric bulk of the phenyl groups on the phosphorus atoms also plays a role in promoting the reductive elimination step, which releases the final product from the coordination sphere of the metal.
Below is a table summarizing the well-established applications of 1,5-bis(diphenylphosphino)pentane as a ligand in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com
| Reaction Type | Description |
| Suzuki-Miyaura Coupling | Formation of a carbon-carbon bond between an organoboron compound and an organohalide. |
| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. |
| Heck Reaction | Reaction of an unsaturated halide with an alkene in the presence of a base. |
| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. |
| Stille Coupling | Coupling of an organotin compound with an sp2-hybridized organohalide. |
| Negishi Coupling | Reaction between an organozinc compound and an organohalide. |
| Hiyama Coupling | Coupling reaction between an organosilicon compound and an organohalide. |
Synthesis and Application of Bis-Benzimidazyl Thiapentane Ligands
Derivatives of this compound can also be envisioned as precursors to N- and S-containing ligands. A prominent example is 1,5-bis(benzimidazol-2-yl)-3-thiapentane, a tridentate ligand that provides a N2S donor environment. niscpr.res.in This type of ligand is synthesized by reacting 2-mercaptobenzimidazole (B194830) with a dihaloalkane, in this case, a derivative of 3-thiapentane. The general synthetic approach involves the condensation of two equivalents of 2-mercaptobenzimidazole with one equivalent of a suitable 1,5-dihalo-3-thiapentane. mdpi.com
These ligands readily form stable complexes with various transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). Spectroscopic and analytical data indicate that these complexes typically have a 1:1 metal-to-ligand stoichiometry. The geometry of the resulting metal complex is influenced by the nature of the metal ion and other coordinating species. For instance, Ni(II) complexes with 1,5-bis(benzimidazol-2-yl)-3-thiapentane have been shown to adopt a six-coordinated tetragonal geometry in solution. niscpr.res.in
The catalytic potential of these metal complexes is an area of active research. The benzimidazole (B57391) moiety is a known pharmacophore, and its metal complexes are explored for their biological activity, including potential applications as anticancer agents. nih.govnih.gov In the realm of chemical catalysis, the well-defined coordination sphere provided by these ligands can be exploited in reactions such as oxidation. For example, related copper complexes have been investigated for their catecholase activity, mimicking the function of certain metalloenzymes. dntb.gov.ua
Role in Asymmetric Catalysis
The benzyloxy groups in this compound and its derivatives can play a direct role in controlling the stereochemistry of chemical reactions. Furthermore, the pentane scaffold can be modified to create chiral ligands that enforce a specific stereochemical outcome in a catalytic process.
Chiral Induction in Reactions Utilizing Benzyloxy-Functionalized Substrates
The benzyloxy group, when positioned appropriately within a substrate molecule, can act as a powerful stereodirecting group. This ability, known as chiral induction, arises from its capacity to coordinate to a metal or reagent, thereby creating a rigid, sterically defined transition state that favors the formation of one stereoisomer over another.
A compelling example of this phenomenon is observed in the nucleophilic addition of Grignard reagents to chiral α-benzyloxy ketones. thieme-connect.comresearchgate.net In these reactions, the oxygen atom of the benzyloxy group can form a chelate with the magnesium ion of the Grignard reagent and the carbonyl oxygen of the ketone. This chelation locks the conformation of the substrate, leading to a highly organized transition state. The nucleophile then preferentially attacks the carbonyl carbon from the less sterically hindered face, resulting in high diastereoselectivity. thieme-connect.comresearchgate.net In some cases, diastereomeric excesses (de) of up to 96% have been reported. thieme-connect.comresearchgate.net
This chelation-controlled 1,4-asymmetric induction demonstrates how a benzyloxy group, acting as a chiral auxiliary, can effectively transmit stereochemical information from an existing stereocenter to a newly formed one. thieme-connect.comresearchgate.net This principle is a cornerstone of substrate-controlled asymmetric synthesis, where the inherent chirality of the starting material is leveraged to achieve a desired stereochemical outcome without the need for an external chiral catalyst. The benzyloxy group is particularly useful as it also serves as a protecting group for the alcohol functionality and can be readily removed under various conditions. researchgate.net
Enantioselective Transformations Guided by Derived Ligands
While substrate control is a powerful strategy, the use of chiral ligands in catalytic amounts is often a more efficient approach for asymmetric synthesis. The 1,5-disubstituted pentane framework is an excellent platform for the design of C2-symmetric chiral ligands, which have proven to be highly effective in a wide range of enantioselective transformations. nih.gov C2 symmetry is a design element that reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity. nih.gov
A hypothetical, yet synthetically plausible, C2-symmetric ligand could be synthesized from a derivative of 1,5-pentanediol (B104693). By introducing chirality at the C2 and C4 positions of the pentane backbone, and subsequently functionalizing the terminal hydroxyl groups, a variety of C2-symmetric ligands can be accessed. For instance, conversion of the hydroxyls to diphenylphosphino groups would yield a chiral analogue of dpppe.
Such chiral, C2-symmetric diphosphine ligands are particularly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. In this reaction, a palladium(0) catalyst, coordinated to the chiral ligand, activates an allylic substrate to form a π-allyl palladium intermediate. The chiral ligand creates a sterically and electronically differentiated environment around the palladium center, which controls the facial selectivity of the nucleophilic attack on the π-allyl complex. This results in the preferential formation of one enantiomer of the product. The flexibility of the pentane backbone in such a ligand would allow it to adapt to the geometric constraints of the transition state, potentially enhancing both reactivity and enantioselectivity.
The development of new chiral ligands is a crucial endeavor in modern organic synthesis, enabling the efficient production of single-enantiomer compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. nih.govscilit.commdpi.com
Analytical Methodologies for Structural Elucidation and Purity Assessment
Advanced Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the molecular characterization of 1,5-Bis(benzyloxy)pentane, offering insights into its electronic structure, functional groups, and atomic connectivity.
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The molecule's symmetry results in a simplified spectrum with fewer unique signals than the total number of protons or carbons.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Due to the molecule's symmetry, the 24 protons give rise to five distinct signals: three from the aliphatic pentane (B18724) chain and two from the identical benzyl (B1604629) groups. The benzylic methylene (B1212753) protons (-O-CH₂-Ar) are expected to appear as a singlet, while the aromatic protons will show complex multiplets. The signals for the pentane chain protons will appear as triplets and a quintet, reflecting their coupling with adjacent methylene groups.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon environments. For this compound, five unique carbon signals are anticipated: three for the aliphatic backbone and four for the benzyl group (one benzylic, and three aromatic due to symmetry).
The predicted chemical shifts for this compound are detailed in the tables below.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ar-H (ortho, meta, para) | 7.28 - 7.40 | Multiplet (m) | 10H |
| -O-CH₂ -Ar | 4.50 | Singlet (s) | 4H |
| -O-CH₂ -CH₂- | 3.45 | Triplet (t) | 4H |
| -CH₂-CH₂ -CH₂- | 1.65 | Quintet (quin) | 4H |
| -CH₂-CH₂-CH₂ -CH₂- | 1.45 | Quintet (quin) | 2H |
Predicted in CDCl₃ solvent.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (quaternary) | 138.7 |
| Ar-C H (ortho, meta) | 128.4 |
| Ar-C H (para) | 127.6 |
| -O-C H₂-Ar | 72.9 |
| -O-C H₂-CH₂- | 70.3 |
| -CH₂-C H₂-CH₂- | 29.5 |
| -CH₂-CH₂-C H₂-CH₂- | 22.6 |
Predicted in CDCl₃ solvent.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying polar bonds. The spectrum of this compound is expected to be dominated by absorptions from C-H and C-O bonds. Key features include sharp peaks just above 3000 cm⁻¹ for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching. A strong absorption band corresponding to the C-O ether linkage is expected in the 1150-1085 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy provides complementary information, as it is sensitive to non-polar, symmetric vibrations. It would be particularly effective for identifying the symmetric stretching of the aromatic rings.
Expected Characteristic Vibrational Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Aliphatic C-H Bend | 1465 - 1370 | IR |
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The technique can confirm the molecular weight of this compound and provide structural information through analysis of its fragmentation patterns. Common ionization techniques for this molecule would include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The primary fragment observed would likely correspond to the cleavage of a benzyl group, resulting in a stable benzylic cation.
Calculated Exact Masses for Molecular Ions and Adducts
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₁₉H₂₄O₂]⁺ | 284.17763 |
| [M+H]⁺ | [C₁₉H₂₅O₂]⁺ | 285.18546 |
| [M+Na]⁺ | [C₁₉H₂₄NaO₂]⁺ | 307.16740 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation.
This compound is a liquid at standard temperature and pressure. Therefore, a crystallographic analysis would necessitate low-temperature crystallization to obtain a single crystal suitable for diffraction. As of now, no crystal structure for this compound has been deposited in public crystallographic databases. If such a study were performed, it would provide invaluable information on the packing of the molecules in the crystal lattice and the specific conformation adopted by the flexible pentane chain in the solid state.
Chromatographic Purity Assessment Techniques
Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, and solvents, thereby enabling accurate purity assessment.
Gas Chromatography (GC) : Given its volatility, GC is a suitable method for analyzing this compound. A non-polar stationary phase column (e.g., polydimethylsiloxane) would be effective. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative purity data, often expressed as a percentage area. Coupling to a Mass Spectrometer (GC-MS) allows for the identification of impurity peaks based on their mass spectra.
High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for purity analysis. Due to the aromatic rings, a UV detector set to a wavelength around 254 nm would provide excellent sensitivity. Both normal-phase (using a silica (B1680970) column with a non-polar mobile phase like hexane/ethyl acetate) and reverse-phase (using a C18 column with a polar mobile phase like acetonitrile/water) methods could be developed to effectively separate the compound from potential impurities. Commercial sources often report purities of ≥95%, which is typically determined by these chromatographic techniques.
Future Research Directions and Perspectives
Innovation in Green and Sustainable Synthetic Routes
The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves harsh reagents and generates significant waste. Future research will undoubtedly focus on developing greener and more sustainable synthetic methodologies for 1,5-Bis(benzyloxy)pentane. Key areas of innovation include:
Phase-Transfer Catalysis (PTC): This technique can facilitate the synthesis of ethers under milder conditions and with reduced solvent usage. The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can enhance the reaction rate and yield by transporting the alkoxide ion from an aqueous or solid phase to an organic phase where it can react with benzyl (B1604629) halide. This approach minimizes the need for anhydrous solvents and strong bases, contributing to a more environmentally benign process.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. youtube.comglobalresearchonline.netfrontiersin.orgscholarsresearchlibrary.com Applying this technology to the synthesis of this compound could dramatically reduce reaction times from hours to minutes and improve energy efficiency compared to conventional heating methods. globalresearchonline.netfrontiersin.orgscholarsresearchlibrary.com The localized superheating effect of microwaves can lead to higher yields and cleaner reactions.
Ionic Liquids as Green Solvents: Ionic liquids are non-volatile, thermally stable, and recyclable solvents that can be designed to have specific solvating properties. Utilizing ionic liquids as the reaction medium for the synthesis of this compound can eliminate the need for volatile organic compounds (VOCs) and potentially enhance reaction selectivity.
Biocatalysis: The use of enzymes to catalyze the formation of ether linkages represents a frontier in green chemistry. While still in its nascent stages for compounds like this compound, exploring enzymatic routes could offer unparalleled selectivity and sustainability.
| Synthesis Method | Key Advantages |
| Phase-Transfer Catalysis | Milder reaction conditions, reduced solvent waste |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved energy efficiency |
| Ionic Liquids | Elimination of volatile organic compounds, recyclability |
| Biocatalysis | High selectivity, environmentally friendly |
Exploration of Novel Chemical Reactivity and Transformation Pathways
The reactivity of this compound is largely dictated by the presence of the two benzyl ether functionalities. Future research can delve into novel transformations beyond simple cleavage or oxidation.
Selective Monofunctionalization: Developing methods to selectively react with one of the two benzyloxy groups would open avenues for creating asymmetrical derivatives of the pentane (B18724) chain. This could be achieved through enzymatic catalysis or by employing sterically hindered reagents.
Oxidative Transformations: The benzylic C-H bonds are susceptible to oxidation. Controlled oxidation could lead to the formation of mono- or di-esters, or even aldehydes, depending on the reaction conditions and the oxidizing agent used. Exploring selective oxidation would provide access to a new range of functionalized pentane derivatives. Ethers are known to undergo autoxidation in the presence of air to form explosive peroxides. jove.comlibretexts.org
Rearrangement Reactions: While less common for simple ethers, investigating the possibility of inducing skeletal rearrangements of the pentane chain or the benzyl groups under specific catalytic conditions could lead to the discovery of novel molecular architectures.
Catalytic Cleavage: While hydrogenolysis is a standard method for cleaving benzyl ethers, exploring new catalytic systems, including heterogeneous catalysts, could offer milder reaction conditions and improved functional group tolerance.
Expansion into Bio-inspired and Biomimetic Applications
The linear, flexible nature of the this compound backbone, flanked by bulky aromatic groups, makes it an intriguing candidate for bio-inspired and biomimetic applications.
Membrane Mimicry: Long-chain diether lipids are fundamental components of the cell membranes of archaea, organisms known for their ability to thrive in extreme environments. researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.org The ether linkage provides enhanced chemical stability compared to the ester linkages found in the lipids of bacteria and eukaryotes. researchgate.net this compound, while simpler than natural archaeal lipids, can serve as a fundamental model to study the physical and chemical properties of diether lipid membranes. Its flexible pentane spacer allows for conformational changes that could mimic the behavior of lipid chains within a bilayer.
Synthetic Ion Channels and Transporters: By functionalizing the benzyl groups with appropriate recognition motifs, it may be possible to design molecules based on the this compound scaffold that can self-assemble into supramolecular structures capable of transporting ions or small molecules across lipid bilayers.
Drug Delivery Vehicles: The amphiphilic nature that can be imparted to derivatives of this compound makes them potential components of liposomes or other nano-sized drug delivery systems. The robust ether linkages would offer greater stability in biological environments.
Advanced Computational Modeling for Structure-Reactivity and Materials Design
Computational chemistry offers a powerful lens through which to explore the properties and potential applications of this compound at the molecular level.
Conformational Analysis: Molecular dynamics simulations can provide detailed insights into the conformational landscape of the flexible pentane chain and the orientation of the benzyl groups. nih.govresearchgate.netresearchgate.netyoutube.com Understanding the preferred conformations in different solvent environments is crucial for designing molecules with specific shapes and functionalities.
Structure-Reactivity Relationships: Quantum mechanical calculations can be employed to predict the reactivity of different sites within the molecule. For instance, these calculations can help in understanding the susceptibility of the benzylic protons to abstraction or the electron density distribution that governs its interaction with other molecules.
Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR studies can be used to correlate the structural features of this compound derivatives with their biological activity. This can guide the rational design of new compounds with enhanced performance.
Materials Design: Computational modeling can be used to predict the bulk properties of materials derived from this compound, such as polymers or liquid crystals. By simulating how these molecules pack and interact in the solid or liquid state, it is possible to design new materials with desired optical, thermal, or mechanical properties.
| Computational Method | Application for this compound |
| Molecular Dynamics | Elucidation of conformational preferences |
| Quantum Mechanics | Prediction of reactivity and electronic properties |
| QSAR | Correlation of structure with biological activity |
| Materials Simulation | Design of novel polymers and liquid crystals |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,5-Bis(benzyloxy)pentane, and what are the critical parameters affecting yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution between 1,5-pentanediol and benzyl bromide under alkaline conditions (e.g., NaH or K₂CO₃ in DMF). Critical parameters include stoichiometric excess of benzyl bromide (2.2–2.5 equivalents), reaction temperature (80–100°C), and inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential, as incomplete substitution may yield mono-benzylated byproducts . Challenges in isolating the pure product, as noted in failed attempts with structurally similar compounds, highlight the need for rigorous monitoring via TLC or HPLC .
Q. How can spectroscopic methods (e.g., NMR, IR) be employed to characterize this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- ¹H NMR : Expect two triplets (δ ~3.5–3.7 ppm) for the central CH₂ groups, a quintet (δ ~1.5–1.7 ppm) for the middle CH₂, and benzyl aromatic protons (δ ~7.2–7.4 ppm). Integration ratios should confirm the 2:5:2 (aromatic:central:middle CH₂) pattern.
- ¹³C NMR : Peaks at δ ~70–72 ppm (ether C-O) and δ ~128–138 ppm (aromatic carbons).
- IR : Strong C-O-C stretches at ~1100–1250 cm⁻¹.
- X-ray crystallography (via SHELX programs) can resolve conformational preferences, such as gauche or antiperiplanar arrangements of the benzyloxy groups .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.
- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. GHS classification (based on analogs) indicates skin/eye irritation (Category 2) .
Advanced Research Questions
Q. What role does this compound play in the design of supramolecular architectures or coordination complexes, and how does its structure influence ligand-metal binding?
- Methodological Answer : The compound’s flexible pentyl chain and ether oxygens enable it to act as a bridging ligand in coordination chemistry. Computational docking studies (e.g., using AutoDock Vina) suggest preferential binding to transition metals (e.g., Cu²⁺, Pd²⁺) via oxygen lone pairs. Its conformation (e.g., extended vs. folded) impacts metal-ligand bond angles and catalytic activity in cross-coupling reactions. Comparative studies with rigid analogs (e.g., 1,3-bis(benzyloxy)propane) reveal enhanced catalytic turnover with flexible ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
